3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol
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Overview
Description
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol typically involves the reaction of 2-(1,3-dioxolan-2-yl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propanal or 3-[2-(1,3-Dioxolan-2-yl)phenyl]propanone.
Reduction: Formation of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propane.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxolane ring and phenyl group can participate in various binding interactions, influencing the compound’s biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-[3-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol is unique due to its specific structural arrangement, which combines a dioxolane ring with a phenyl group and a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
142483-74-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H16O3/c13-7-3-5-10-4-1-2-6-11(10)12-14-8-9-15-12/h1-2,4,6,12-13H,3,5,7-9H2 |
InChI Key |
USBWMAZYBTYSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2CCCO |
Origin of Product |
United States |
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